N-(3-(benzofuran-2-yl)propyl)-4-isopropoxybenzamide
Description
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-15(2)24-18-11-9-16(10-12-18)21(23)22-13-5-7-19-14-17-6-3-4-8-20(17)25-19/h3-4,6,8-12,14-15H,5,7,13H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHZVFGDCSICKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCCC2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzofuran-2-yl)propyl)-4-isopropoxybenzamide typically involves the following steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through various methods, such as the cyclization of 2-hydroxyphenyl ketones or the use of palladium-catalyzed cross-coupling reactions.
Linking Benzofuran to Propyl Chain: The benzofuran moiety is then linked to a propyl chain through a nucleophilic substitution reaction.
Formation of Benzamide Structure: The final step involves the reaction of the propyl-substituted benzofuran with 4-isopropoxybenzoyl chloride to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the desired reactions while minimizing side products .
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzofuran-2-yl)propyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydrobenzofuran derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(3-(benzofuran-2-yl)propyl)-4-isopropoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-tumor and antibacterial agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anti-viral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(benzofuran-2-yl)propyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways.
Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural Analog: N-(3-(Dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide Hydrochloride
Key Differences :
- Heterocyclic Core : The benzofuran in the target compound is replaced by a 6-fluorobenzo[d]thiazole group. Benzothiazoles are electron-deficient compared to benzofurans due to the sulfur and nitrogen atoms, which may alter binding affinity to biological targets .
- Substituents: The dimethylamino propyl chain introduces a tertiary amine, increasing basicity and solubility as a hydrochloride salt. This contrasts with the neutral benzofuran-propyl chain in the target compound.
- Fluorine Atom : The fluorine in the thiazole ring enhances metabolic stability and may influence electronic properties.
Physicochemical Properties :
| Property | Target Compound | 6-Fluorobenzo[d]thiazol-2-yl Analog |
|---|---|---|
| Molecular Weight | ~353.4 g/mol (estimated) | 520.98 g/mol (hydrochloride salt) |
| Solubility | Moderate (neutral benzofuran) | High (charged hydrochloride salt) |
| Lipophilicity (LogP) | ~3.5 (predicted) | ~2.8 (due to polar substituents) |
Functional Implications :
The benzothiazole analog’s charged nature and fluorine substitution may favor interactions with polar enzyme active sites, such as kinases or G-protein-coupled receptors. In contrast, the benzofuran core in the target compound could engage in π-π stacking or hydrophobic interactions, suggesting divergent therapeutic applications .
Patent-Derived Analog: 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide
Key Differences :
- Core Scaffold : This compound features a pyrazolo[3,4-d]pyrimidine-chromen hybrid system, distinct from the benzofuran-benzamide architecture. Chromen derivatives are associated with estrogen receptor modulation, while pyrazolopyrimidines are kinase inhibitors .
- Sulfonamide Group : The sulfonamide moiety introduces hydrogen-bonding capacity, contrasting with the amide linkage in the target compound.
Synthetic Pathways: Both compounds likely employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) for aryl-aryl bond formation, as evidenced by the use of phenylboronic acids and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) in the patent example .
Research Findings and Implications
- Benzofuran vs. Benzothiazole : Benzofuran-based compounds generally exhibit higher metabolic stability than benzothiazoles due to reduced susceptibility to oxidative degradation. However, benzothiazoles often demonstrate stronger electrophilic character, enhancing covalent binding to cysteine residues in enzymes .
- Amide vs. Sulfonamides, with their higher acidity (pKa ~10), can form stronger ionic interactions .
Biological Activity
N-(3-(benzofuran-2-yl)propyl)-4-isopropoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, data tables, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran moiety, which is known for its diverse pharmacological properties. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets due to the presence of functional groups that can participate in hydrogen bonding and hydrophobic interactions.
Anticancer Properties
Recent studies indicate that derivatives of benzofuran compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines, including K562 and MOLT-4 leukemia cells. The mechanism involves the generation of reactive oxygen species (ROS), which disrupt mitochondrial function and activate caspases, leading to programmed cell death .
The apoptotic pathway activated by this compound appears to involve:
- ROS Generation : Increased levels of ROS were observed in treated cells, which is critical for triggering apoptosis.
- Caspase Activation : The compound significantly increased the activity of caspases 3 and 7 after prolonged exposure, suggesting a robust activation of the intrinsic apoptotic pathway .
Table 1: Effects on Caspase Activity
| Compound | Caspase 3 Activity Increase (%) | Caspase 7 Activity Increase (%) |
|---|---|---|
| 4h | 0 | 0 |
| 12h | 26 | 27 |
| 48h | 231 | 130 |
Cytotoxicity Studies
In vitro cytotoxicity assays have demonstrated that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during therapy.
Case Studies
- Study on K562 Cells : A study evaluated the impact of this compound on K562 leukemia cells. The results showed significant apoptosis induction, with flow cytometry confirming early apoptotic changes marked by phosphatidylserine exposure .
- Comparative Analysis with Other Benzofurans : In a comparative study, this compound was found to be more effective than other benzofuran derivatives in inducing apoptosis in MOLT-4 cells, highlighting its potential as a lead compound for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
